Diphenylcarbazone

描述

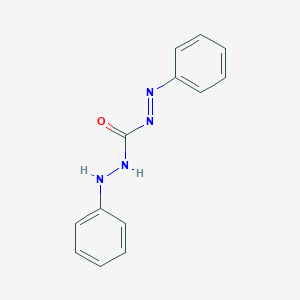

Diphenylcarbazone, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1,5-Diphenylcarbazone primarily targets metal ions, particularly Mercury (Hg^2+), Cadmium (Cd^2+), and Lead (Pb^2+) ions . These ions are crucial in various biochemical processes, and their interaction with 1,5-Diphenylcarbazone can significantly influence these processes .

Mode of Action

1,5-Diphenylcarbazone interacts with its targets by forming complex compounds. For instance, it forms a purple complex compound with Hg (II) ions . Similarly, other metal ions, such as Chromium (Cr^3+) ions, also form colored complexes with 1,5-Diphenylcarbazone .

Pharmacokinetics

1,5-Diphenylcarbazone is an orange solid that dissolves well in Ethanol, Chloroform, and Benzene, but is almost insoluble in water . This solubility profile can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of 1,5-Diphenylcarbazone’s action is the formation of colored complex compounds with certain metal ions . This property is utilized in various applications, such as endpoint determination in mercurimetry .

Action Environment

The action, efficacy, and stability of 1,5-Diphenylcarbazone can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its interaction with metal ions .

生化分析

Biochemical Properties

1,5-Diphenylcarbazone plays a significant role in biochemical reactions, particularly in the formation of colored complexes with metal ions. It forms a purple complex with mercury (II) ions and colored complexes with other metal ions such as chromium (III) ions . These interactions are crucial for its use as an indicator in various analytical procedures. The compound interacts with enzymes and proteins that are involved in metal ion transport and detoxification, facilitating the detection and quantification of specific metal ions in biological samples.

Cellular Effects

1,5-Diphenylcarbazone influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways and gene expression by altering the availability of metal ions that serve as cofactors for enzymes and regulatory proteins. For instance, the formation of complexes with mercury (II) ions can impact cellular metabolism and detoxification processes, leading to changes in cell function and viability .

Molecular Mechanism

The molecular mechanism of 1,5-Diphenylcarbazone involves its ability to form stable complexes with metal ions. This interaction is primarily driven by the nitrogen and oxygen atoms in the compound, which can coordinate with metal ions to form chelates. These chelates can inhibit or activate enzymes by altering the metal ion availability, thereby affecting various biochemical pathways. Additionally, the binding of 1,5-Diphenylcarbazone to metal ions can lead to changes in gene expression by modulating the activity of metal-responsive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Diphenylcarbazone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Over time, the degradation products may influence the accuracy of analytical measurements and the interpretation of results. Long-term exposure to 1,5-Diphenylcarbazone in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, particularly in the context of metal ion homeostasis .

Dosage Effects in Animal Models

The effects of 1,5-Diphenylcarbazone vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion imbalance, oxidative stress, and cellular damage. These toxic effects are dose-dependent and can vary based on the animal model used and the duration of exposure .

Metabolic Pathways

1,5-Diphenylcarbazone is involved in metabolic pathways related to metal ion detoxification and transport. It interacts with enzymes such as metallothioneins and metal ion transporters, which play a role in maintaining metal ion homeostasis. The compound can influence metabolic flux by altering the availability of metal ions that are essential for various enzymatic reactions. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,5-Diphenylcarbazone is transported and distributed through interactions with metal ion transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where metal ions are concentrated. The transport and distribution of 1,5-Diphenylcarbazone are crucial for its function as an indicator in analytical procedures .

Subcellular Localization

1,5-Diphenylcarbazone is localized in subcellular compartments where metal ions are present, such as the cytoplasm and organelles involved in metal ion storage and detoxification. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct 1,5-Diphenylcarbazone to specific compartments, enhancing its ability to form complexes with metal ions and participate in biochemical reactions .

生物活性

Diphenylcarbazone (DPC), specifically 1,5-diphenylcarbazone, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including environmental analysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of DPC, supported by research findings, data tables, and case studies.

DPC is known for its ability to form stable complexes with metal ions, particularly chromium. The mechanism involves the oxidation of DPC by chromate ions to form a soluble red-violet complex, Cr(III)-DPCO. This property is leveraged in analytical chemistry for the detection and quantification of chromium in environmental samples . The interaction between DPC and metal ions can also influence biological systems, making it a compound of interest in toxicological studies.

Antioxidant Properties

DPC exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that DPC can scavenge free radicals effectively, as demonstrated by assays measuring its ability to reduce ferric ions (FRAP) and neutralize ABTS radicals. For instance, one study reported an antioxidant capacity of 634.14 µmol TE/g using FRAP analysis .

Antimicrobial Activity

DPC has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses inhibitory effects on pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes .

Case Studies

- Environmental Monitoring : A study utilized DPC in a novel method for detecting copper in water samples via flame atomic absorption spectrometry. This application highlights DPC's role in environmental monitoring and heavy metal detection .

- Chromium Speciation : Research has demonstrated the use of DPC in solid-phase extraction techniques for the determination of Cr(VI) and Cr(III) in wastewater samples. The efficiency of DPC as a complexing agent allows for accurate assessments of chromium levels in contaminated environments .

- Radiation Dosimetry : DPC has been explored for its potential in dosimetric characterization of nickel complexes used in radiation processing. This application underscores its significance in safety assessments within material science .

Table 1: Antioxidant Activity of this compound

| Methodology | Result (µmol TE/g) |

|---|---|

| FRAP | 634.14 ± 7.17 |

| ABTS | 279.75 ± 18.71 |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

科学研究应用

Analytical Chemistry

1.1 Metal Detection and Quantification

Diphenylcarbazone is widely used as a reagent in colorimetric assays for the detection of heavy metals such as chromium, copper, and mercury. The compound forms stable colored complexes with these metals, allowing for sensitive detection and quantification.

- Chromium Detection : One notable application is in the determination of chromium (III) and chromium (VI) in water samples. A study demonstrated that 1,5-diphenylcarbazide can effectively oxidize Cr(III) to Cr(VI), facilitating its quantification through spectrophotometric methods. The method showed high sensitivity and specificity, making it suitable for environmental monitoring .

- Copper Detection : Another research utilized this compound in flame atomic absorption spectrometry to detect copper in traditional coffee pot water samples. This innovative approach highlights its utility in environmental assessments and food safety .

| Metal | Detection Method | Reference |

|---|---|---|

| Chromium (Cr) | Spectrophotometric determination | |

| Copper (Cu) | Flame atomic absorption spectrometry | |

| Mercury (Hg) | Colorimetric assays |

Environmental Monitoring

This compound's ability to form complexes with various metal ions makes it an essential tool in environmental chemistry for monitoring pollutants.

- Water Quality Testing : The compound has been employed in assessing the quality of water bodies by detecting trace levels of toxic metals. Its application in hybrid mesoporous materials enhances the sensitivity of chromium detection at ultratrace levels, which is crucial for environmental remediation efforts .

- Case Study on Chromium Removal : A study involving the use of this compound for preconcentration of Cr(VI) demonstrated its effectiveness in reducing chromium levels in contaminated water sources, showcasing its role in environmental cleanup strategies .

Radiation Dosimetry

In radiation processing and material science, this compound serves as a dosimetric agent.

- Dosimetric Characterization : Research has highlighted its application in the dosimetric characterization of nickel complexes for routine use in radiation processing. This application is particularly significant for ensuring safety and efficacy in environments exposed to radiation .

Material Science

This compound is also utilized in the development of sensor materials due to its optical properties.

- Thin Film Sensors : The optical properties of 1,5-diphenylcarbazide thin films have been characterized for potential sensing applications. These films exhibit unique interactions with various solvents, leading to promising applications in electrochemical sensors .

Volumetric Analysis

This compound has been suggested as an internal indicator in volumetric analysis.

属性

IUPAC Name |

1-anilino-3-phenyliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAHZCOKGWUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060225 | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red solid; [Merck Index] Orange powder; [MSDSonline] | |

| Record name | Diphenylcarbazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-62-5, 119295-40-8, 119295-41-9 | |

| Record name | Diphenylcarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylcarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLCARBAZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYLCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diphenylcarbazone interact with metal ions?

A1: this compound acts as a bidentate ligand, coordinating with metal ions through its ketonic oxygen and azo nitrogen atoms. This interaction forms intensely colored complexes, enabling the use of this compound as a spectrophotometric reagent for metal ion detection and quantification. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C13H12N4O, and its molecular weight is 240.26 g/mol. []

Q3: Can you describe the spectroscopic data for this compound and its metal complexes?

A3: this compound exhibits characteristic absorbances in the infrared (IR) spectrum, indicating the presence of functional groups like -NH, Ar-H, and C=O. [] Its metal complexes show absorption maxima in the UV-Vis range, typically between 520-560 nm, depending on the metal ion and solvent. [, , ]

Q4: Is this compound stable in different solvents and under various pH conditions?

A4: this compound exhibits varying stability depending on the solvent and pH. Alcoholic solutions of this compound are known to fade over time in the presence of organic and mineral acids. [] In contrast, its complexes with certain metals show good stability in organic solvents like benzene and chloroform. [, ] The pH of the solution also influences complex formation and stability, with some complexes forming optimally at specific pH ranges. [, ]

Q5: What are the primary applications of this compound in analytical chemistry?

A5: this compound is widely employed as a spectrophotometric reagent for the determination of various metal ions, including mercury, chromium, lead, copper, zinc, and cadmium. [, , , , , , , , ] Its ability to form intensely colored complexes with these metals enables sensitive and selective detection.

Q6: Can you elaborate on the use of this compound in solid-phase extraction techniques?

A6: this compound can be immobilized on various solid supports, such as silica gel, alumina, and TiO2 nanoparticles, to create efficient sorbents for the preconcentration and separation of metal ions from complex matrices. [, , , , ] This approach enhances the sensitivity and selectivity of analytical methods, enabling the determination of trace-level metal contaminants in environmental and biological samples.

Q7: What analytical techniques are commonly used in conjunction with this compound for metal ion determination?

A7: this compound-based methods often utilize spectrophotometry for quantitative analysis, measuring the absorbance of metal-diphenylcarbazone complexes in solution. [, , , ] Techniques like flow injection analysis (FIA) and atomic absorption spectrometry (AAS) can be coupled with this compound-based preconcentration methods to further improve sensitivity and automation. [, ]

Q8: Are there any environmental concerns associated with the use and disposal of this compound?

A8: While this compound offers advantages in analytical applications, its potential environmental impact requires careful consideration. Studies on its ecotoxicological effects and degradation pathways are crucial for responsible waste management and the development of sustainable analytical practices. [] Exploring alternative reagents with lower environmental footprints is also important for minimizing potential risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。